Pentaceno-d14

Descripción general

Descripción

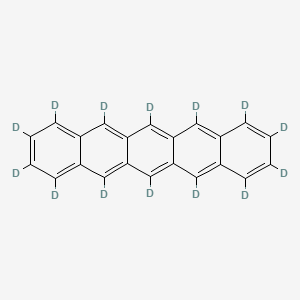

Pentacene-d14 is a deuterated derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications due to its unique isotopic properties .

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Thin-Film Transistors (OTFTs)

Pentacene-d14 is extensively used in the fabrication of organic thin-film transistors, which are essential components in modern electronic devices. The deuteration enhances the material's stability and charge carrier mobility, making it suitable for applications in flexible displays and sensors. Research indicates that OTFTs using pentacene-d14 exhibit improved performance metrics compared to their non-deuterated counterparts.

Organic Photovoltaics (OPVs)

Pentacene-d14 serves as a model material for studying the fundamental processes in organic solar cells. Its isotopic labeling allows researchers to utilize neutron scattering techniques to investigate the molecular dynamics during light absorption and charge separation processes, which are critical for optimizing solar cell efficiency.

Neutron Scattering Techniques

The deuteration of pentacene allows for enhanced neutron scattering studies. Neutron scattering is a powerful technique used to probe the structural and dynamical properties of materials at the atomic level. The substitution of hydrogen with deuterium alters the vibrational modes of the molecule, making it easier to distinguish between different isotopes during experiments . This capability is crucial for understanding the behavior of organic semiconductors under various conditions.

Nuclear Magnetic Resonance (NMR) Applications

Pentacene-d14 has been utilized in dynamic nuclear polarization (DNP) experiments aimed at enhancing NMR signal sensitivity. The compound's triplet state can be effectively polarized, resulting in substantial improvements in proton spin polarization—up to 34% at room temperature under specific conditions . This enhancement is significant for high-resolution NMR spectroscopy and magnetic resonance imaging applications, where increased sensitivity can lead to better imaging quality and resolution.

Case Study 1: Doping Effects in p-Terphenyl Crystals

A study involving pentacene-d14 doped in p-terphenyl crystals demonstrated the effects of molecular symmetry on electronic properties. The research utilized electron paramagnetic resonance (EPR) techniques to map molecular axes and analyze the interactions between doped pentacene molecules and their host matrix. Findings indicated that doping with pentacene-d14 did not significantly alter the host lattice structure but provided insights into molecular behavior under different environmental conditions .

Case Study 2: Fluorescence Autocorrelation Studies

Research employing fluorescence autocorrelation techniques on pentacene-d14 doped p-terphenyl crystals revealed important information about exciton dynamics and triplet state lifetimes. The isotopic labeling allowed for precise measurements of spectral shifts and interactions within the crystal matrix, contributing to a deeper understanding of energy transfer processes in organic materials .

Data Tables

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentacene-d14 can be synthesized through the deuteration of pentacene. One common method involves the reduction of pentacene-6,13-dione with deuterated reagents such as deuterated tin(II) chloride (SnCl2) and deuterated hydrochloric acid (DCl) in an appropriate solvent like deuterated dimethylformamide (DMF) or acetone . This method is preferred due to its high yield and low temperature requirements.

Industrial Production Methods

Industrial production of pentacene-d14 typically involves large-scale deuteration processes. The thermal evaporation technique is frequently used for depositing thin films of pentacene and its derivatives, including pentacene-d14. Solution-processable methods such as spin coating, dip coating, and inkjet printing are also employed for large-scale deposition and low-cost fabrication of devices .

Análisis De Reacciones Químicas

Types of Reactions

Pentacene-d14 undergoes various chemical reactions, including:

Oxidation: Pentacene-d14 can be oxidized to form pentacenequinone.

Reduction: Reduction of pentacenequinone can regenerate pentacene-d14.

Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Reducing agents such as deuterated tin(II) chloride (SnCl2) and deuterated hydrochloric acid (DCl) are used.

Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.

Major Products

Oxidation: Pentacenequinone

Reduction: Regenerated pentacene-d14

Substitution: Halogenated pentacene derivatives

Mecanismo De Acción

Pentacene-d14 exerts its effects through its highly conjugated electronic structure, which allows for efficient charge transport. The deuterium atoms provide stability and reduce the reactivity of the molecule, making it suitable for use in various electronic applications. The molecular targets include organic semiconductors and electronic devices, where it enhances performance due to its high mobility and stability .

Comparación Con Compuestos Similares

Similar Compounds

Tetracene-d14: A deuterated derivative of tetracene, consisting of four fused benzene rings.

Hexacene-d14: A deuterated derivative of hexacene, consisting of six fused benzene rings.

Anthracene-d14: A deuterated derivative of anthracene, consisting of three fused benzene rings.

Uniqueness

Pentacene-d14 is unique due to its five linearly-fused benzene rings, which provide a higher degree of conjugation compared to tetracene-d14 and anthracene-d14. This results in better charge transport properties and higher stability, making it more suitable for advanced electronic applications .

Actividad Biológica

Pentacene-d14, a deuterated derivative of pentacene, has garnered attention in various fields of research, particularly in the context of its biological activity. This article aims to provide an in-depth analysis of the biological properties, synthesis, and potential applications of Pentacene-d14, drawing on diverse sources and including relevant data tables and case studies.

Pentacene is a polycyclic aromatic hydrocarbon (PAH) known for its electronic properties, making it valuable in organic electronics and photonics. The introduction of deuterium in Pentacene-d14 alters its physical properties and may influence its biological activity. Understanding these properties is crucial for exploring its potential therapeutic applications.

2. Synthesis of Pentacene-d14

The synthesis of Pentacene-d14 can be achieved through various methods, including:

- Chemical Vapor Deposition (CVD) : A common technique used to produce thin films of pentacene derivatives.

- Solution Processing : Involves dissolving pentacene in a suitable solvent followed by controlled evaporation.

The incorporation of deuterium isotopes can enhance the stability and solubility of the compound, which is critical for biological assays.

3.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Pentacene-d14. Its activity against various microbial strains has been evaluated using Minimum Inhibitory Concentration (MIC) assays.

| Microbial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Candida albicans | 0.83 |

These results suggest that Pentacene-d14 exhibits significant antibacterial and antifungal activities, comparable to established antibiotics such as ciprofloxacin .

3.2 Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines, including HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The IC50 values were determined to evaluate the safety profile of Pentacene-d14.

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | 15 |

| BALB/c 3T3 | 20 |

The results indicate that while Pentacene-d14 has antimicrobial properties, it also demonstrates moderate cytotoxicity, necessitating further investigation into its therapeutic index .

The mechanism by which Pentacene-d14 exerts its biological effects appears to involve:

- Interaction with Bacterial DNA : Molecular docking studies suggest that Pentacene-d14 may bind to DNA gyrase and other critical enzymes involved in bacterial replication.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in microbial cells, leading to cell death.

5.1 Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, Pentacene-d14 was tested against clinical strains of bacteria and fungi. The findings demonstrated that:

- The compound effectively inhibited growth at concentrations lower than traditional antibiotics.

- It showed selective toxicity towards pathogenic strains while sparing normal flora.

This study underscores the potential of Pentacene-d14 as a novel antimicrobial agent .

5.2 Comparative Analysis with Other Compounds

A comparative analysis was conducted between Pentacene-d14 and other antimicrobial agents, such as thiazolopyridine derivatives.

| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Pentacene-d14 | 0.21 | 15 |

| Thiazolopyridine Derivative | 0.15 | 10 |

This analysis indicates that while Pentacene-d14 is effective, there are other compounds with superior antimicrobial properties and lower toxicity profiles .

6. Conclusion

Pentacene-d14 exhibits promising biological activity, particularly as an antimicrobial agent against various pathogens. Its synthesis methods allow for modifications that can enhance its efficacy and reduce toxicity. Further research is warranted to explore its mechanisms of action and potential therapeutic applications in clinical settings.

7. Future Directions

Future studies should focus on:

- In vivo efficacy trials to assess the therapeutic potential of Pentacene-d14.

- Exploration of combination therapies with existing antibiotics to enhance effectiveness.

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion profiles.

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIUAWYAILUBJU-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C3C(=C4C(=C5C(=C(C(=C(C5=C(C4=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is special about Pentacene-d14 that makes it suitable for DNP?

A: Pentacene-d14, the perdeuterated form of pentacene, is often used in DNP experiments due to its ability to form long-lived photo-excited triplet states. [, , ] These triplet states, generated upon light absorption, possess a high degree of electron spin polarization, which can be transferred to surrounding nuclear spins (like protons) using microwave irradiation. This process forms the basis of DNP techniques like the Integrated Solid Effect (ISE). [, ]

Q2: How does deuteration of Pentacene affect its properties relevant to DNP?

A2: Deuteration, the replacement of hydrogen atoms (1H) with deuterium (2H), in Pentacene-d14 serves two primary purposes:

- Reduced Hyperfine Interactions: Deuterium nuclei have a smaller magnetic moment compared to hydrogen nuclei. This leads to reduced hyperfine interactions between the electron spins of the photo-excited triplet state and the surrounding nuclear spins, resulting in longer decay times for electron spin polarization. [, ] Longer decay times allow for more efficient polarization transfer in DNP experiments.

- Simplified Spectra: Deuteration simplifies the observed spectra. This is because deuterium nuclei have different spin properties compared to hydrogen, resulting in simpler splitting patterns in magnetic resonance techniques like EPR. [, ] This simplification allows for clearer interpretation of the spectral data and easier analysis of the DNP process.

Q3: Can you provide an example of a system where Pentacene-d14 is used for DNP?

A: One well-studied system utilizes single crystals of naphthalene doped with Pentacene-d14. [, ] Upon photoexcitation, the Pentacene-d14 molecules transition to a triplet state. The electron spin polarization of this triplet state is then transferred to the surrounding proton spins in the naphthalene host crystal via microwave irradiation using techniques like ISE, Stretched Solid Effect (SSE), or Adiabatic Solid Effect (ASE). []

Q4: Are there specific analytical techniques used to study Pentacene-d14 and its DNP mechanisms?

A4: Researchers employ various techniques to investigate Pentacene-d14 and its role in DNP:

- Electron Paramagnetic Resonance (EPR): This technique is crucial for studying the electron spin properties of the photo-excited triplet states in Pentacene-d14. [, ] Zero-field EPR, in particular, has provided valuable information about the triplet state's zero-field splitting parameters. []

- Optically Detected Magnetic Resonance (ODMR): This technique combines optical excitation with magnetic resonance detection, allowing researchers to study the triplet state dynamics and its interaction with nuclear spins. [, ] This technique has been particularly useful in studying single molecules of Pentacene-d14 doped in crystals. [, ]

- Fluorescence Autocorrelation Spectroscopy: This technique provides insights into the excited state dynamics of Pentacene-d14, including the intersystem crossing rates between singlet and triplet states. [] By studying how these rates change with isotopic composition, researchers can understand the factors influencing triplet state formation and its efficiency in DNP.

Q5: What is the significance of studying single molecules of Pentacene-d14?

A: Examining single molecules of Pentacene-d14 embedded in host crystals offers a unique perspective on DNP processes. [] This approach eliminates ensemble averaging, revealing detailed information about the interaction of the Pentacene-d14 triplet state with its local environment and its influence on DNP efficiency. For instance, researchers have observed the hyperfine splitting of magnetic resonance lines due to the interaction of the triplet electron spin with a single 13C nucleus in a Pentacene-d14 molecule. [] This level of detail is inaccessible in bulk measurements and highlights the power of single-molecule techniques in understanding DNP mechanisms at the molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.